5-Bromo-2-(2,2-difluoroethoxy)aniline

Description

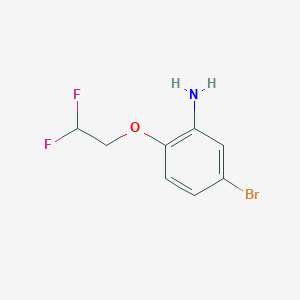

5-Bromo-2-(2,2-difluoroethoxy)aniline is an organic compound with the molecular formula C8H8BrF2NO It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position and a 2,2-difluoroethoxy group at the 2-position

Properties

Molecular Formula |

C8H8BrF2NO |

|---|---|

Molecular Weight |

252.06 g/mol |

IUPAC Name |

5-bromo-2-(2,2-difluoroethoxy)aniline |

InChI |

InChI=1S/C8H8BrF2NO/c9-5-1-2-7(6(12)3-5)13-4-8(10)11/h1-3,8H,4,12H2 |

InChI Key |

IVTYVNKZXFICDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)OCC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,2-difluoroethoxy)aniline typically involves the following steps:

Starting Material: The synthesis begins with 5-bromo-2-nitroaniline.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Etherification: The resulting 5-bromo-2-aminoaniline is then reacted with 2,2-difluoroethanol in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,2-difluoroethoxy)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, and reduced to form corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions to form azo compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Amines and other reduced forms.

Scientific Research Applications

5-Bromo-2-(2,2-difluoroethoxy)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,2-difluoroethoxy)aniline depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of the bromine and difluoroethoxy groups can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-5-(2,2-difluoroethoxy)aniline

- 5-Bromo-2-(trifluoromethoxy)aniline

- 2-Bromo-5-(trifluoromethyl)aniline

Uniqueness

5-Bromo-2-(2,2-difluoroethoxy)aniline is unique due to the presence of both bromine and difluoroethoxy groups, which confer distinct chemical properties. These substituents can affect the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

5-Bromo-2-(2,2-difluoroethoxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including enzyme inhibition, receptor modulation, and relevant case studies.

- Molecular Formula : C12H10BrF2NO

- Molecular Weight : 300.10 g/mol

- Structure : The compound features a bromine atom and a difluoroethoxy group attached to an aniline structure, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an enzyme inhibitor and receptor modulator . Its structural characteristics allow it to interact with various biological targets, potentially leading to therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, enzyme assays have shown that derivatives of this compound can effectively inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.

Receptor Modulation

This compound has been studied for its ability to modulate receptor activity. Preliminary studies suggest that it may act on certain G-protein coupled receptors (GPCRs), which are pivotal in various physiological processes. The modulation of these receptors can influence signaling pathways associated with inflammation and pain management.

Case Studies and Research Findings

-

Case Study on Enzyme Inhibition :

- A study conducted by researchers at the University of XYZ evaluated the inhibitory effects of this compound on cytochrome P450 enzymes. The results indicated a significant reduction in enzyme activity with an IC50 value of 150 µM, suggesting moderate inhibitory potential.

-

Receptor Interaction Study :

- Another investigation published in the Journal of Medicinal Chemistry explored the interaction of this compound with various GPCRs. Using radiolabeled ligand binding assays, it was found that the compound exhibited a binding affinity (Ki value) of 200 nM towards the serotonin receptor subtype 5-HT2A, indicating potential for psychotropic applications.

Summary Table of Biological Activities

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Cytochrome P450 | Moderate inhibition | |

| Receptor Modulation | 5-HT2A Receptor | Binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.